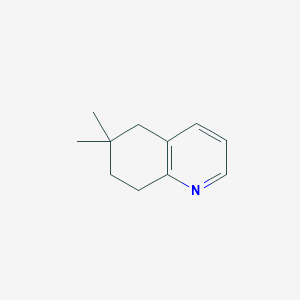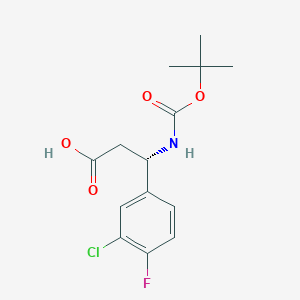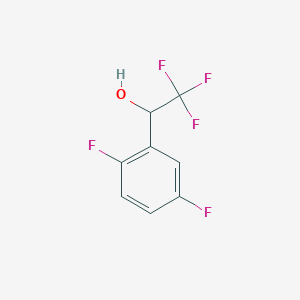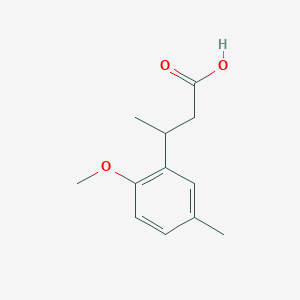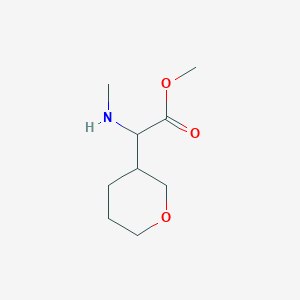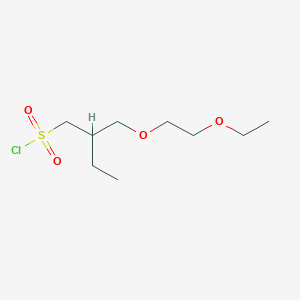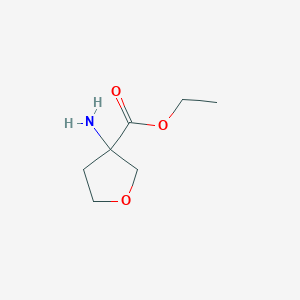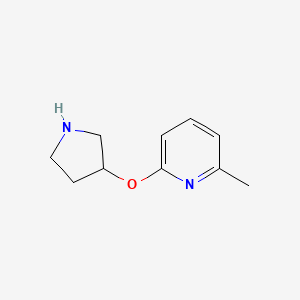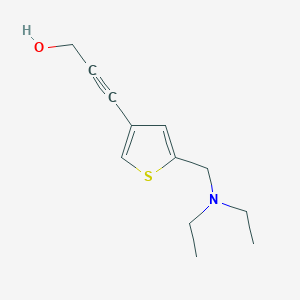
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is an organic compound that features a thiophene ring substituted with a diethylamino group and a propynyl alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, often using diethylamine as the nucleophile.
Attachment of the Propynyl Alcohol Group: The propynyl alcohol group can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of thiophene-3-carboxaldehyde or thiophene-3-carboxylic acid.
Reduction: Formation of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-en-1-ol or 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ane.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol: Similar structure but with dimethylamino instead of diethylamino group.
3-(5-((Diethylamino)methyl)furan-3-yl)prop-2-yn-1-ol: Similar structure but with a furan ring instead of a thiophene ring.
3-(5-((Diethylamino)methyl)thiophen-2-yl)prop-2-yn-1-ol: Similar structure but with the substitution at the 2-position of the thiophene ring.
Uniqueness
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is unique due to the specific positioning of the diethylamino group and the propynyl alcohol group on the thiophene ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H17NOS |
|---|---|
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
3-[5-(diethylaminomethyl)thiophen-3-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C12H17NOS/c1-3-13(4-2)9-12-8-11(10-15-12)6-5-7-14/h8,10,14H,3-4,7,9H2,1-2H3 |
Clé InChI |
MZMOJOHLDAJVBT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC(=CS1)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


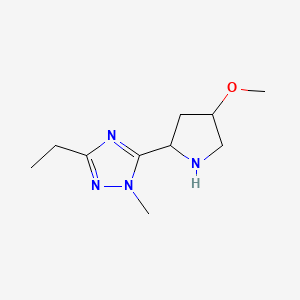
![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid](/img/structure/B13522273.png)

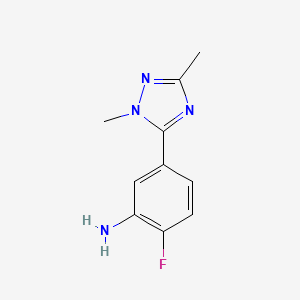
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-methoxy-phenyl)-propionic acid](/img/structure/B13522284.png)
![3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid](/img/structure/B13522285.png)
